![molecular formula C19H16O4 B13387797 [14C]Warfarin](/img/structure/B13387797.png)
[14C]Warfarin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[14C]Warfarin is a radiolabeled form of warfarin, a well-known anticoagulant used to prevent blood clots. Warfarin itself is a vitamin K antagonist that inhibits the synthesis of vitamin K-dependent clotting factors. The radiolabeled version, this compound, is used primarily in scientific research to study the pharmacokinetics and metabolism of warfarin in biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [14C]Warfarin involves the incorporation of the radioactive carbon isotope, carbon-14, into the warfarin molecule. This is typically achieved through a multi-step synthetic process:
Starting Material: The synthesis begins with a precursor molecule that contains the carbon-14 isotope.
Coupling Reaction: The precursor is then coupled with a suitable reagent to form the warfarin structure. This step often involves the use of catalysts and specific reaction conditions to ensure the incorporation of the radioactive isotope.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired purity and specific activity of the this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the safety and efficacy of the radiolabeled compound. The production facilities must adhere to regulatory guidelines for handling and disposing of radioactive materials.
化学反応の分析
Types of Reactions
[14C]Warfarin undergoes various chemical reactions, including:
Oxidation: Warfarin can be oxidized to form hydroxywarfarin metabolites.
Reduction: Reduction reactions can convert warfarin to its reduced forms.
Substitution: Warfarin can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and cytochrome P450 enzymes.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used in substitution reactions under appropriate conditions.
Major Products
Hydroxywarfarin: Formed through oxidation.
Reduced Warfarin: Formed through reduction.
Substituted Warfarin Derivatives: Formed through substitution reactions.
科学的研究の応用
[14C]Warfarin is extensively used in scientific research, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of warfarin in biological systems.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of warfarin.
Drug Interaction Studies: Evaluating the interactions between warfarin and other drugs.
Toxicology: Assessing the toxicological effects of warfarin and its metabolites.
Clinical Research: Understanding the effects of warfarin in different patient populations and conditions.
作用機序
Warfarin exerts its anticoagulant effects by inhibiting the enzyme vitamin K epoxide reductase. This enzyme is responsible for converting vitamin K epoxide to its active form, vitamin K hydroquinone. By inhibiting this enzyme, warfarin reduces the levels of active vitamin K, which is necessary for the carboxylation and activation of clotting factors II, VII, IX, and X. This results in decreased clotting ability and prevents the formation of blood clots.
類似化合物との比較
Similar Compounds
Dicoumarol: Another vitamin K antagonist with similar anticoagulant properties.
Acenocoumarol: A synthetic derivative of coumarin used as an anticoagulant.
Phenprocoumon: Another coumarin derivative with anticoagulant effects.
Uniqueness of [14C]Warfarin
This compound is unique due to its radiolabeled carbon-14 isotope, which allows for precise tracking and measurement in biological systems. This makes it an invaluable tool for studying the pharmacokinetics and metabolism of warfarin, providing insights that are not possible with non-radiolabeled compounds.
特性
分子式 |
C19H16O4 |
|---|---|
分子量 |
310.3 g/mol |
IUPAC名 |
4-hydroxy-3-(3-oxo-1-phenyl(214C)butyl)chromen-2-one |
InChI |
InChI=1S/C19H16O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,21H,11H2,1H3/i11+2 |
InChIキー |
PJVWKTKQMONHTI-OZUIXNLOSA-N |
異性体SMILES |
CC(=O)[14CH2]C(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O |
正規SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![RuCl(p-cymene)[(S,S)-MsDpen]](/img/structure/B13387733.png)
![2-[[36,38,40,42-Tetrakis(carboxymethoxy)-10,15-bis(carboxymethoxymethyl)-37,39,41,43,44,45,46,47,48,49-decahydroxy-20,25,30,35-tetrakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methoxy]acetic acid](/img/structure/B13387734.png)
![3-[2-[1-(5,6-dimethylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B13387742.png)
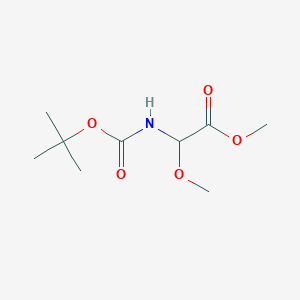
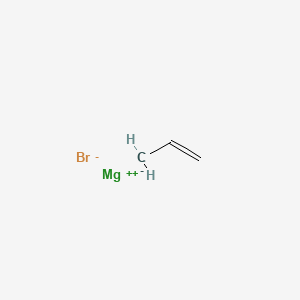
![[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4-dihydroxy-5-methoxybenzoate](/img/structure/B13387750.png)
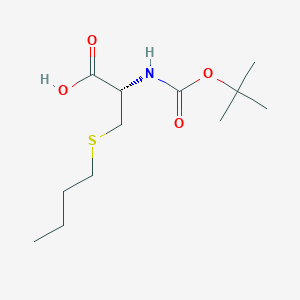
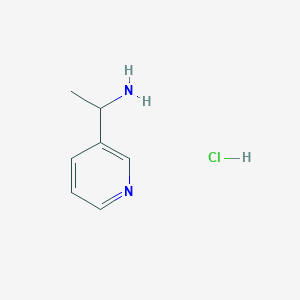
![4-methyl-N-[2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide](/img/structure/B13387786.png)
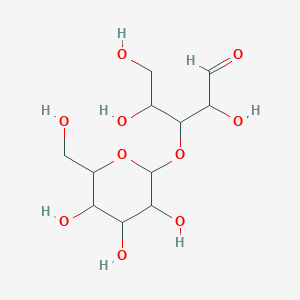


![[4-(2-Amino-6-chloropurin-9-yl)cyclopent-2-en-1-yl]methanol;hydrochloride](/img/structure/B13387813.png)
